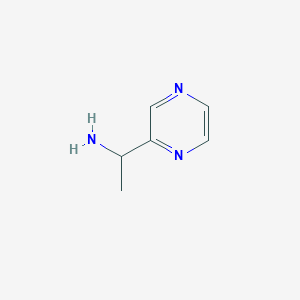
1-(吡啶-2-基)乙胺
描述
1-(Pyrazin-2-yl)ethanamine is a pyrazine derivative and a potential beta3-adrenoceptor agonist . It has a CAS Number of 179323-60-5 and a linear formula of C6H9N3 .
Synthesis Analysis
The synthesis of 1-(Pyrazin-2-yl)ethanamine is not explicitly detailed in the available resources. A related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular weight of 1-(Pyrazin-2-yl)ethanamine is 123.16 . Its linear formula is C6H9N3 . More detailed structural information is not available in the retrieved resources.Physical And Chemical Properties Analysis
1-(Pyrazin-2-yl)ethanamine is a pale-yellow to yellow liquid . It is stored in a refrigerator and shipped at room temperature . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用
Pharmaceuticals: Antimicrobial and Antiviral Agent
1-(Pyrazin-2-yl)ethanamine serves as a core structure in the synthesis of pyrrolopyrazine derivatives, which have shown a range of biological activities. These compounds are particularly noted for their antimicrobial and antiviral properties. The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is a biologically active compound that has been utilized in the development of new pharmaceuticals .
Chemical Synthesis: Intermediate in Organic Synthesis
This compound is used as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactive amine group allows for various chemical transformations, making it a valuable building block in medicinal chemistry and material science .
Material Science: Organic Material Development
In material science, 1-(Pyrazin-2-yl)ethanamine can be employed in the development of organic materials due to its structural versatility. It can be incorporated into polymers or other macromolecular structures to impart specific chemical properties .
Analytical Chemistry: Chromatography
The compound’s unique structure makes it suitable for use in chromatography as a standard or reference compound. It can help in the identification and quantification of similar compounds in complex mixtures .
Biocatalysis: Production of Chiral Amines
Recent advances in ω-transaminase-mediated biocatalysis have highlighted the importance of compounds like 1-(Pyrazin-2-yl)ethanamine in the production of chiral amines. Chiral amines are crucial components in a significant percentage of small molecule pharmaceuticals .
Drug Discovery: Kinase Inhibition
Some derivatives of 1-(Pyrazin-2-yl)ethanamine have shown potential in kinase inhibition, which is a critical area in drug discovery for treating diseases like cancer. The pyrrolopyrazine derivatives exhibit this activity, indicating the compound’s relevance in the search for new therapeutic agents .
Natural Product Synthesis: Biomimetic Synthesis
The compound is also used in the biomimetic synthesis of natural products. Its structure is similar to certain natural compounds, making it a suitable starting point for the synthesis of complex natural products .
Agrochemicals: Synthesis of Pesticides
In the agrochemical industry, 1-(Pyrazin-2-yl)ethanamine can be utilized in the synthesis of pesticides. Its nitrogen-containing heterocyclic structure is often found in bioactive molecules that serve as effective pest control agents .
安全和危害
属性
IUPAC Name |
1-pyrazin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594359 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-yl)ethanamine | |
CAS RN |
179323-60-5 | |
| Record name | 1-(Pyrazin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














